molecular formula C22H13Cl2N3 B2612377 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-27-7

1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2612377
CAS No.: 901006-27-7
M. Wt: 390.27
InChI Key: NQDKXUKPDTUZQD-UHFFFAOYSA-N
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Description

1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the pyrazolo[4,3-c]quinoline family. This scaffold is recognized for its diverse biological activities, making it a valuable template for developing novel therapeutic agents. A primary research application for this class of compounds is as a potential anti-inflammatory agent. Studies on closely related derivatives have demonstrated potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a standard model for inflammation research . The anti-inflammatory mechanism is associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, key mediators in the inflammatory response . Furthermore, the pyrazolo[4,3-c]quinoline core structure is investigated for its utility in cancer research. Related compounds have been evaluated as photosensitizing agents for the treatment of cancer and as scaffolds for developing targeted therapies, such as small molecule inhibitors of specific kinases . The presence of the 4-chlorophenyl substituents in this specific compound may enhance its biological activity and binding affinity to cellular targets, a phenomenon observed with aryl substitutions in other derivatives . Researchers value this compound for its potential to serve as a key intermediate in the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2N3/c23-15-7-5-14(6-8-15)21-19-13-25-20-4-2-1-3-18(20)22(19)27(26-21)17-11-9-16(24)10-12-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDKXUKPDTUZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with 2-chloroquinoline under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Anticancer Activity

  • Mechanism of Action :
    • Recent studies indicate that 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the inhibition of topoisomerase enzymes, crucial for DNA replication and repair. In vitro assays have shown that this compound can effectively block topoisomerase IIα activity, similar to established chemotherapeutics like etoposide.
  • Cytotoxicity Assays :
    • In vitro testing has demonstrated potent antiproliferative effects against several cancer cell lines, including:
      • A549 (lung cancer)
      • MCF-7 (breast cancer)
      • HeLa (cervical cancer)
    • IC50 values reported are below 10 µM for the most sensitive lines, indicating high efficacy in inhibiting cell growth .
  • Case Study :
    • A study evaluated a series of pyrazolo[4,3-c]quinoline derivatives, including this compound. Results showed enhanced cytotoxicity with higher halogen substitution, suggesting structural modifications could optimize therapeutic efficacy .

Anti-inflammatory Activity

  • Mechanism of Action :
    • The compound has been investigated for its anti-inflammatory properties through the inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages. This suggests a potential role in modulating inflammatory responses by targeting key enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
  • Quantitative Structure-Activity Relationship (QSAR) :
    • QSAR analyses have indicated that specific structural features significantly influence the anti-inflammatory potency of pyrazoloquinoline derivatives. For instance, compounds with electron-donating groups at the para-position showed enhanced inhibitory activity against nitric oxide production .

Summary Table of Biological Activities

Activity TypeMechanism of ActionKey Findings
AnticancerInhibition of topoisomerase IIαSignificant cytotoxicity against A549, MCF-7, HeLa cell lines
Anti-inflammatoryInhibition of iNOS and COX-2Modulation of nitric oxide production in macrophages

Mechanism of Action

The mechanism of action of 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved may include inhibition of DNA synthesis, disruption of cell signaling pathways, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 2: Anti-Inflammatory Activity of Selected Pyrazoloquinolines

Compound IC₅₀ (NO Inhibition) Key Targets Potency vs. Control (1400W) Reference
1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline Data pending iNOS, COX-2 N/A N/A
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 0.12 µM iNOS, COX-2 Equal potency
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) 0.15 µM iNOS, COX-2 Equal potency
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) Not tested N/A N/A

Key Findings:

  • Amino and Hydroxyl Groups: Compounds 2i and 2m demonstrate submicromolar IC₅₀ values, rivaling the positive control 1400W. This highlights the importance of hydrogen-bonding substituents in enhancing bioactivity .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data for Selected Compounds

Compound IR (C=N stretch, cm⁻¹) Melting Point (°C) Reference
1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline ~1605 (estimated) N/A
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) 1605 147–148
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline N/A N/A

Insights:

  • The C=N stretch in pyrazolo[4,3-c]quinolines (~1605 cm⁻¹) is consistent across derivatives, confirming structural integrity .
  • Melting points correlate with substituent bulk; bromophenyl derivatives (9b) exhibit higher melting points than chloro analogs .

Biological Activity

1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and anticancer properties. The unique structural features of this compound contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound features a pyrazole ring fused with a quinoline structure, characterized by the presence of two 4-chlorophenyl substituents at the 1 and 3 positions of the pyrazole ring. This substitution pattern enhances its lipophilicity and interaction with biological membranes, which may play a crucial role in its biological activities.

The mechanism of action for 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its ability to interact with molecular targets such as enzymes and receptors. It can bind to active sites of these targets, inhibiting their activity and exerting biological effects. Specific pathways may include:

  • Inhibition of DNA synthesis : The compound may intercalate into DNA, disrupting replication.
  • Disruption of cell signaling pathways : It may interfere with signaling cascades critical for cell survival and proliferation.
  • Induction of apoptosis : The compound has shown potential in triggering programmed cell death in cancer cells .

Anti-inflammatory Activity

Research indicates that 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline exhibits significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced RAW 264.7 cells, the compound demonstrated potent inhibition of nitric oxide (NO) production. This effect is primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression .

Table 1: Anti-inflammatory Activity Data

CompoundIC50 Value (µM)Mechanism
1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline0.39Inhibition of NO production
Positive Control (1400 W)-iNOS inhibitor

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound's ability to induce apoptosis in human cancer cell lines was highlighted in several experimental setups .

Table 2: Anticancer Activity Overview

Cell LineTreatment Concentration (µM)Observed Effect
A549 (Lung)10Significant reduction in viability
MCF-7 (Breast)5Induction of apoptosis

Case Studies

In one notable study, researchers synthesized various derivatives of pyrazolo[4,3-c]quinolines and evaluated their biological activities. Among these derivatives, 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline was identified as having superior anti-inflammatory effects compared to other analogs. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. What are the established synthetic protocols for 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline?

Methodological Answer: The compound is typically synthesized via cyclization reactions starting from precursors such as 2,4-dichloroquinoline-3-carbonitrile. Key steps include:

  • Halogen Substitution: Reacting 2,4-dichloroquinoline-3-carbonitrile with hydrazine hydrate to introduce amino groups.
  • Cyclization: Using acid or base catalysis to form the pyrazole ring fused to the quinoline core.
  • Functionalization: Introducing 4-chlorophenyl groups via Ullmann coupling or nucleophilic aromatic substitution.
    Yields range from 30–50%, with purification via column chromatography. Characterization relies on ¹H NMR (e.g., δ 7.13–8.61 ppm for aromatic protons) and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR: Identifies substituent patterns (e.g., splitting of aromatic protons at δ 7.13–8.61 ppm ).
  • X-ray Diffraction: Resolves crystal packing and hydrogen-bonding networks (e.g., planar quinoline systems with r.m.s. deviations <0.02 Å ).
  • Mass Spectrometry: Confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 396–469 ).

Q. How is preliminary pharmacological activity assessed?

Methodological Answer:

  • In vitro Assays: Screen for antimicrobial or anticancer activity using cell viability assays (e.g., IC₅₀ values against HeLa cells).
  • Molecular Docking: Predict binding affinity to targets like kinases or DNA using software (e.g., AutoDock Vina) .

Advanced Research Questions

Q. How can unexpected intramolecular cyclization products be mitigated during synthesis?

Methodological Answer: Unexpected cyclization (e.g., formation of pyrazolo[3,4-b]quinolines) arises from halide participation. Mitigation strategies include:

  • Optimizing Solvent Polarity: Use aprotic solvents (e.g., DMF) to reduce nucleophilic attack.
  • Temperature Control: Lower reaction temperatures (≤50°C) to suppress side reactions.
  • Analytical Monitoring: Track intermediates via LC-MS or TLC .

Q. What computational methods validate the compound’s reactivity or pharmacophore model?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., binding to cytochrome P450) using AMBER or GROMACS.
  • QSAR Modeling: Correlate substituent effects (e.g., 4-chlorophenyl vs. methoxy groups) with bioactivity .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions or impurities. Address via:

  • Standardized Protocols: Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls.
  • Purity Validation: Confirm compound integrity via HPLC (≥98% purity) and DSC (melting point consistency) .
  • Meta-Analysis: Statistically aggregate data (e.g., using RevMan) to identify trends.

Q. What strategies optimize regioselectivity in functionalizing the pyrazoloquinoline core?

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., -CN) at C-3 to bias electrophilic substitution at C-4.
  • Catalytic Systems: Use Pd/Cu catalysts for cross-coupling at specific positions (e.g., Suzuki-Miyaura for aryl groups).
  • Microwave-Assisted Synthesis: Enhance reaction specificity via controlled heating .

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